molecular formula C₅₀H₇₁N₁₃O₁₄ B612586 NP 396 CAS No. 158475-79-7

NP 396

Cat. No.: B612586
CAS No.: 158475-79-7
M. Wt: 1078.18
Attention: For research use only. Not for human or veterinary use.
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Description

NP 396 is a peptide fragment derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV). This peptide consists of amino acid residues 396 to 404 and is recognized as an immunodominant H-2Db restricted epitope . It plays a crucial role in immunological research, particularly in the study of viral infections and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NP 396 involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and transportation .

Chemical Reactions Analysis

Types of Reactions

NP 396 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .

Scientific Research Applications

NP 396 has a wide range of applications in scientific research:

Mechanism of Action

NP 396 exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to the activation and proliferation of these immune cells. The interaction between this compound and MHC class I molecules is crucial for the initiation of cytotoxic T-cell responses against LCMV-infected cells .

Comparison with Similar Compounds

Similar Compounds

    GP33-41: Another peptide derived from LCMV, recognized by CD8+ T cells.

    GP61-80: A peptide from the glycoprotein of LCMV, involved in T-cell recognition.

Uniqueness of NP 396

This compound is unique due to its specific amino acid sequence and its role as an immunodominant epitope. It has a high affinity for MHC class I molecules and elicits strong CD8+ T-cell responses, making it a valuable tool in immunological research .

Properties

CAS No.

158475-79-7

Molecular Formula

C₅₀H₇₁N₁₃O₁₄

Molecular Weight

1078.18

sequence

One Letter Code: FQPQNGQFI

Synonyms

NP 396

Origin of Product

United States

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